REACTION_CXSMILES
|
[CH:1]1([C:6]2[C:7]([O:22][C:23]([O:25][CH3:26])=[O:24])=[CH:8][C:9]([N+:19]([O-])=O)=[C:10]([CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:11]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1>[Pd]>[NH2:19][C:9]1[CH:8]=[C:7]([O:22][C:23]([O:25][CH3:26])=[O:24])[C:6]([CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:11][C:10]=1[CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]
|
Name
|
|
Quantity
|
258 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C=1C(=CC(=C(C1)CCC(=O)OCC)[N+](=O)[O-])OC(=O)OC
|
Name
|
|
Quantity
|
26 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 6 h under H2 atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with N2
|
Type
|
ADDITION
|
Details
|
Ethanol (3 mL) was added
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=C1)OC(=O)OC)C1CCCC1)CCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 175 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |